TH287 (6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine) is a small molecule identified as a potent and selective inhibitor of the enzyme MutT Homolog 1 (MTH1). [, , , ] MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized purine nucleoside triphosphates, specifically 8-oxo-dGTP, preventing their incorporation into DNA during replication. [, , , , ] This action is crucial for maintaining genome integrity in cells experiencing oxidative stress. [, , , ]
TH287 has emerged as a valuable tool in scientific research, particularly in oncology, due to its ability to inhibit MTH1 activity and potentially impact cancer cell survival. [, , , , , , , , , , , , , , ]
The synthesis of TH287 has been documented through various methodologies. One notable approach involves a two-step process that utilizes 2-amino-4,6-dichloropyrimidine and methanol as starting materials. The reaction conditions typically include refluxing with a 40% aqueous solution of methylamine for 1 to 2 hours, followed by solvent removal under reduced pressure and purification using a mixture of petroleum ether and ethyl acetate .
Another method described in the literature involves high-performance liquid chromatography (HPLC) for purification and mass spectrometry for identity confirmation, ensuring high radiochemical purity necessary for its use as a radiotracer in positron emission tomography (PET) studies . The specific activity of synthesized TH287 has been reported at approximately 31.2 Ci/mmol, indicating its suitability for in vivo imaging applications.
The molecular structure of TH287 features a pyrimidine ring substituted with an N4-methyl group and two amino groups at positions 2 and 4. This configuration contributes to its binding affinity towards MTH1. The compound's molecular formula is C6H8Cl2N4, with a molecular weight of approximately 195.06 g/mol. Structural data can be obtained through techniques such as X-ray crystallography or NMR spectroscopy, which elucidate the spatial arrangement of atoms within the molecule.
TH287 primarily undergoes interactions that inhibit the enzymatic activity of MTH1. In vitro studies have demonstrated that TH287 exhibits a low half-maximal inhibitory concentration (IC50) of approximately 0.8 nM against MTH1, showcasing its high potency . The compound's mechanism involves competitive inhibition, where it binds to the active site of MTH1, preventing substrate access and subsequent catalytic activity.
Additionally, TH287 has been observed to disrupt microtubule networks within cancer cells at cytotoxic concentrations, suggesting that it may also interact with tubulin . This dual mechanism—targeting both nucleotide metabolism and microtubule dynamics—enhances its potential as an anticancer agent.
The mechanism by which TH287 exerts its effects begins with its binding to MTH1. By inhibiting this enzyme, TH287 leads to the accumulation of oxidized nucleotides such as 8-oxo-dGTP within cells. This accumulation triggers cellular stress responses and ultimately results in programmed cell death .
Furthermore, studies indicate that TH287 induces phosphorylation of Bcl-2 protein at effective concentrations, contributing to apoptosis pathways . The compound's ability to disrupt microtubule integrity further amplifies its cytotoxic effects by interfering with essential cellular processes such as mitosis.
TH287 exhibits several notable physical and chemical properties:
These properties are crucial for formulating TH287 into suitable dosage forms for research applications.
TH287 has significant potential applications in scientific research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: